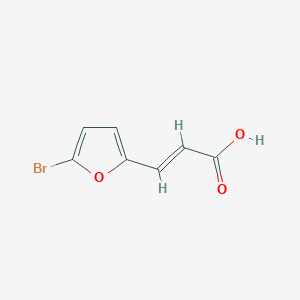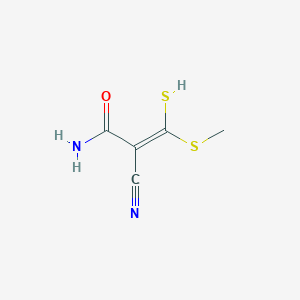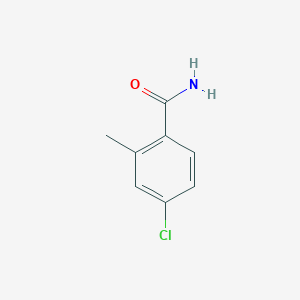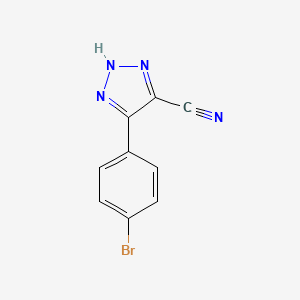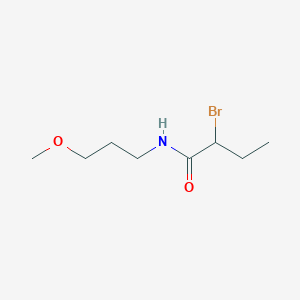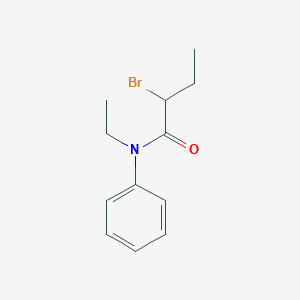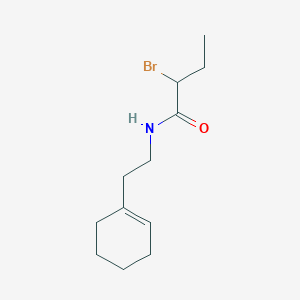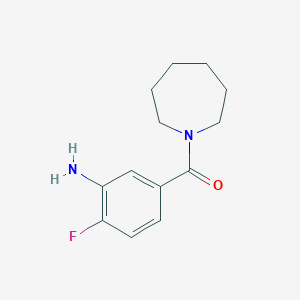
(3-Amino-4-fluorophenyl)(azepan-1-yl)methanone
Übersicht
Beschreibung
3-Amino-4-fluorophenyl)(azepan-1-yl)methanone, also known as (3-AFA), is a synthetic compound that has recently been studied for its potential applications in scientific research. It is an aromatic amine with a fluoro-substituted phenyl ring and an azepan ring. 3-AFA has been found to possess a variety of biochemical and physiological effects, and has been used in laboratory experiments to study its effects on various biological systems.
Wissenschaftliche Forschungsanwendungen
3-AFA has been used in a variety of scientific research applications. It has been used to study its effects on various biological systems, such as cell proliferation, apoptosis, and gene expression. It has also been used to study the effects of various drugs on the body, such as the effects of antiepileptic drugs on the central nervous system. Additionally, 3-AFA has been used to study the effects of various environmental factors, such as the effects of air pollution on human health.
Wirkmechanismus
The mechanism of action of 3-AFA is still under investigation. However, it is believed that the compound exerts its effects by binding to various receptors in the body, such as the serotonin receptor. Additionally, it is believed that 3-AFA can modulate the activity of certain enzymes, such as caspase-3, which is involved in the regulation of apoptosis.
Biochemical and Physiological Effects
3-AFA has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, such as breast cancer cells, and has also been shown to induce apoptosis in those cells. Additionally, 3-AFA has been found to have anti-inflammatory and antioxidant effects, and has been shown to reduce the levels of certain pro-inflammatory cytokines, such as tumor necrosis factor alpha.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-AFA in laboratory experiments has both advantages and limitations. One of the major advantages of using 3-AFA is that it is relatively easy to synthesize and is relatively stable. Additionally, 3-AFA can be used in a variety of experiments, such as cell culture experiments and animal studies. However, one of the major limitations of using 3-AFA is that it can be toxic at high concentrations, and therefore must be used with caution.
Zukünftige Richtungen
The potential applications of 3-AFA are still being explored. Further research is needed to better understand the mechanism of action of 3-AFA and to investigate its potential therapeutic applications. Additionally, further research is needed to investigate the effects of 3-AFA on various biological systems, such as the cardiovascular system and the immune system. Finally, further research is needed to investigate the potential toxicity of 3-AFA and to develop safer methods of synthesis and use.
Eigenschaften
IUPAC Name |
(3-amino-4-fluorophenyl)-(azepan-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c14-11-6-5-10(9-12(11)15)13(17)16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCCTRHIKJPSCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=C(C=C2)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-4-fluorophenyl)(azepan-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





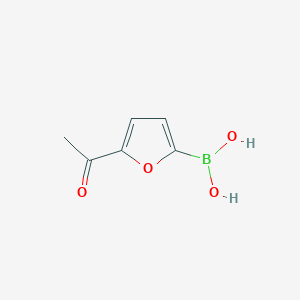
![N-[(2R)-2-hydroxy-2-phenylethyl]benzamide](/img/structure/B3033654.png)
![3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3033656.png)
![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-propoxybenzyl)piperidine-3-carboxamide](/img/structure/B3033657.png)
